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methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

Catalog No.
S6892274
CAS No.
2228455-15-8
M.F
C7H11F3O3
M. Wt
200.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutano...

CAS Number

2228455-15-8

Product Name

methyl4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

IUPAC Name

methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate

Molecular Formula

C7H11F3O3

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C7H11F3O3/c1-6(2,7(8,9)10)4(11)5(12)13-3/h4,11H,1-3H3

InChI Key

DRYJCHBKGVJWNT-UHFFFAOYSA-N

SMILES

CC(C)(C(C(=O)OC)O)C(F)(F)F

Canonical SMILES

CC(C)(C(C(=O)OC)O)C(F)(F)F

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate is a fluorinated organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. Its chemical structure can be represented as follows:

  • Chemical Formula: C₉H₁₃F₃O₃
  • Molecular Structure: The compound features a central butanoate backbone with a methyl ester group and two methyl groups on the third carbon. The trifluoromethyl group is attached to the fourth carbon, and a hydroxyl group is present on the second carbon.

This compound falls under the category of fluorinated esters, which are known for their unique properties arising from the presence of fluorine atoms. The trifluoromethyl group enhances lipophilicity and stability, making such compounds valuable in various applications.

Due to its functional groups:

  • Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding alcohol and acid.
  • Esterification: Reacting with alcohols in the presence of an acid catalyst can regenerate the ester.
  • Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
  • Dehydration Reactions: The hydroxyl group can participate in dehydration reactions to form alkenes or ethers.

These reactions highlight the compound's potential for further derivatization in synthetic chemistry.

Several methods exist for synthesizing methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate:

  • Trifluoromethylation of Butanoic Acid Derivatives: This method involves introducing a trifluoromethyl group into a suitable butanoic acid derivative using reagents like trifluoroacetic anhydride.
  • Esterification Reaction: Methyl esters can be synthesized through the reaction of 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst.
  • Using Fluorinated Reagents: Employing fluorinated reagents such as 2,2,2-trifluoroethyl p-toluenesulfonate in reactions involving diethyl malonate can yield this compound through a series of substitution and decarboxylation steps .

These synthetic routes emphasize the versatility of fluorinated compounds in organic synthesis.

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate has potential applications across various fields:

  • Pharmaceuticals: Due to its unique chemical properties and potential biological activity, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Fluorinated compounds are often utilized in agrochemicals for their efficacy and stability against degradation.
  • Material Science: The compound could be used in developing advanced materials with specific thermal and chemical resistance properties.

Methyl 4,4,4-trifluoro-2-hydroxy-3,3-dimethylbutanoate shares structural similarities with several other fluorinated compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Trifluoroacetic AcidContains a trifluoromethyl groupStrong acidity; used as a reagent
Methyl TrifluoroacetateEster derivative of trifluoroacetic acidUsed in organic synthesis
2-Hydroxy-2-(trifluoromethyl)propanoic AcidHydroxyl group on a propanoic acidPotential use as a pharmaceutical intermediate
1-Hydroxy-1-(trifluoromethyl)cyclopropanecarboxylic AcidCyclopropane structure with hydroxyl and trifluoromethyl groupsUnique ring structure providing different reactivity

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

200.06602869 g/mol

Monoisotopic Mass

200.06602869 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-15-2024

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